Product packaging for 2-Isocyano-N-(3-nitrophenyl)acetamide(Cat. No.:CAS No. 86521-70-2)

2-Isocyano-N-(3-nitrophenyl)acetamide

Cat. No.: B2478330
CAS No.: 86521-70-2
M. Wt: 205.173
InChI Key: HYFXVESFXHZDKR-UHFFFAOYSA-N
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Description

Contextualization within Isocyanide Chemistry and Multicomponent Reactions

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity R-N≡C. The terminal carbon atom of the isocyanide group exhibits a unique divalent character, allowing it to act as both a nucleophile and an electrophile. This reactivity is the cornerstone of their utility in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs).

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions.

The Passerini reaction , first reported by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the three components. wikipedia.org In polar solvents, an ionic mechanism involving a nitrilium ion intermediate is proposed. wikipedia.org

The Ugi reaction , discovered by Ivar Karl Ugi in 1959, is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org This reaction leads to the formation of a bis-amide. wikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium ion. This intermediate is subsequently trapped by the carboxylate anion, followed by a Mumm rearrangement to give the final product. wikipedia.org

The incorporation of the isocyano group in "2-Isocyano-N-(3-nitrophenyl)acetamide" positions it as a key reactant for these powerful synthetic transformations, enabling the introduction of the N-(3-nitrophenyl)acetamide fragment into the resulting complex molecules.

Significance of N-(Nitrophenyl)acetamide Scaffolds in Modern Synthetic Methodologies

The N-(nitrophenyl)acetamide scaffold is a significant structural motif in medicinal chemistry and materials science. The presence of the nitro group (-NO2) on the phenyl ring plays a crucial role in modulating the electronic properties and reactivity of the molecule.

Furthermore, N-phenylacetamide derivatives have been investigated for a variety of biological activities. nih.gov The introduction of a nitro group can enhance or modify these properties, making nitrophenyl acetamide (B32628) derivatives attractive targets in drug discovery programs. For example, some studies have reported the synthesis of N-(nitrophenyl)acetamide derivatives with potential antioxidant and anti-inflammatory activities. nih.gov The N-(3-nitrophenyl)acetamide moiety, in particular, can be found as a structural component in various compounds of interest.

The presence of this scaffold within "this compound" allows for the direct incorporation of this valuable pharmacophore into new molecular entities via isocyanide-based multicomponent reactions. This streamlines the synthesis of complex molecules containing the N-(3-nitrophenyl)acetamide unit, which would otherwise require multi-step synthetic sequences.

Below is a table summarizing the key properties of the parent compound, N-(3-Nitrophenyl)acetamide.

PropertyValue
Chemical Formula C₈H₈N₂O₃
Molar Mass 180.16 g/mol
Appearance Beige crystalline to brown powder echemi.com
Melting Point 155 °C echemi.com
Boiling Point 100 °C (at reduced pressure) echemi.com
Solubility Soluble in ethanol (B145695) echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O3 B2478330 2-Isocyano-N-(3-nitrophenyl)acetamide CAS No. 86521-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyano-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-10-6-9(13)11-7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFXVESFXHZDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86521-70-2
Record name 2-isocyano-N-(3-nitrophenyl)acetamide
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Synthetic Methodologies for 2 Isocyano N 3 Nitrophenyl Acetamide and Its Derivatives

Classical and Established Synthetic Approaches

The classical synthesis of 2-isocyano-N-(3-nitrophenyl)acetamide involves a sequential construction of the molecule, focusing on the formation of the isocyanide functionality, the amide bond, and the regioselective introduction of the nitro group onto the aromatic ring.

Dehydration Protocols for Isocyanide Formation

The formation of the isocyanide group is a critical step in the synthesis of the target molecule. This is typically achieved through the dehydration of a corresponding formamide (B127407) precursor, N-(3-nitrophenyl)-2-formamidoacetamide. Several classical reagents are effective for this transformation.

Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for the conversion of N-substituted formamides to isocyanides. nih.govnih.govresearchgate.netresearchgate.netorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as triethylamine, which acts as a proton scavenger. nih.govnih.govresearchgate.net This method is known for its high efficiency and relatively short reaction times. nih.govnih.gov

Another common dehydrating agent is tosyl chloride (TsCl) in the presence of a base like pyridine (B92270). This method offers a milder alternative to phosphorus oxychloride and is also effective for a range of formamides.

Phosgene (COCl₂) and its safer liquid equivalent, diphosgene (trichloromethyl chloroformate), are also powerful dehydrating agents for formamide to isocyanide conversion. However, due to the high toxicity of phosgene, its use is often limited.

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis

Dehydrating AgentTypical BaseSolventTemperature (°C)Reported Yields (%)
Phosphorus oxychloride (POCl₃)TriethylamineDichloromethane0 to rtHigh to excellent nih.govnih.gov
Tosyl chloride (TsCl)PyridineDichloromethane0 to rtGood to high
DiphosgeneTriethylamineDichloromethane0 to rtHigh

Amide Bond Formation Strategies for N-(3-nitrophenyl)acetamide Moiety

The formation of the N-(3-nitrophenyl)acetamide core of the molecule is a standard amide bond formation reaction. A common and straightforward method involves the acylation of 3-nitroaniline (B104315) with an appropriate acetylating agent.

Acetic anhydride (B1165640) is a frequently used reagent for the acetylation of anilines. The reaction can be carried out in a solvent such as glacial acetic acid, often with heating to drive the reaction to completion. iucr.orgiucr.org This method is generally high-yielding and provides a direct route to the desired N-aryl acetamide (B32628).

Alternatively, acetyl chloride can be used as the acylating agent. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 2: Acetylating Agents for the Synthesis of N-(3-nitrophenyl)acetamide

Acetylating AgentBaseSolventTemperature (°C)
Acetic anhydrideNone or catalytic acidAcetic acidReflux
Acetyl chloridePyridine or TriethylamineDichloromethane0 to rt

Regioselective Nitration and Aromatic Functionalization

The acetamido group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. ukessays.comblogspot.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby stabilizing the arenium ion intermediates for ortho and para attack. researchgate.net

Therefore, to synthesize the desired 3-nitro isomer, it is not feasible to directly nitrate (B79036) acetanilide, as this would predominantly yield the ortho- and para-nitroacetanilide products. ukessays.comblogspot.com The synthetic strategy must therefore involve starting with an aniline (B41778) derivative that already contains the nitro group in the desired meta position, i.e., 3-nitroaniline. Subsequent acylation, as described in section 2.1.2, will then yield the N-(3-nitrophenyl)acetamide moiety. This approach circumvents the challenge of controlling the regioselectivity of the nitration reaction on an activated ring.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions offer a powerful and convergent approach to the synthesis of complex molecules like this compound and its derivatives in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose.

Ugi-Type Condensations Incorporating this compound Precursors

The Ugi four-component reaction (Ugi-4CR) is a versatile reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org This reaction could be adapted to synthesize derivatives of this compound by using a precursor containing the N-(3-nitrophenyl)acetamide moiety as one of the components.

For instance, a synthetic route could involve the use of 2-amino-N-(3-nitrophenyl)acetamide as the amine component in an Ugi reaction. Reacting this amine with an aldehyde, a carboxylic acid, and an isocyanide would lead to a complex product bearing the desired N-(3-nitrophenyl)acetamide substructure. While this does not directly yield the target molecule, it provides a rapid route to a diverse library of its derivatives.

A key feature of the Ugi reaction is the formation of a reactive nitrilium intermediate from the initial condensation of the amine and aldehyde, followed by the nucleophilic attack of the isocyanide. nih.gov This intermediate is then trapped by the carboxylic acid. nih.gov The use of α-isocyanoacetamides as the isocyanide component in Ugi-type reactions is also well-documented and can lead to the formation of various heterocyclic structures. nih.govacs.org

Passerini-Type Reactions and Related Three-Component Transformations

The Passerini three-component reaction (Passerini-3CR) is another important isocyanide-based MCR that involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganicreactions.orgorganic-chemistry.org

To synthesize derivatives of this compound using this methodology, one could envision using a carboxylic acid or an aldehyde component that incorporates the N-(3-nitrophenyl)acetamide fragment. For example, reacting (N-(3-nitrophenyl)acetamido)acetic acid with an aldehyde and an isocyanide in a Passerini reaction would yield a product with the desired structural motif.

The mechanism of the Passerini reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a crucial role in the formation of a cyclic transition state. organic-chemistry.org The use of α-isocyanoacetamides in Passerini-type reactions has also been explored, leading to the formation of 5-aminooxazoles through intramolecular trapping of the nitrilium intermediate by the amide oxygen when the carboxylic acid component is absent. nih.gov

Table 3: Components for Multicomponent Reactions Leading to Derivatives of this compound

Reaction TypeAmine ComponentAldehyde ComponentCarboxylic Acid ComponentIsocyanide Component
Ugi-4CR2-amino-N-(3-nitrophenyl)acetamideVarious aldehydesVarious carboxylic acidsVarious isocyanides
Passerini-3CR-Various aldehydes(N-(3-nitrophenyl)acetamido)acetic acidVarious isocyanides

Divergent Reactivity Profiles in MCRs Leading to Complex Architectures

Isocyanide-based multicomponent reactions (IMCRs) are powerful transformations in organic chemistry that combine three or more reactants into a single product in one pot. researchgate.netfrontiersin.org These reactions are prized for their ability to rapidly generate molecular complexity and explore chemical space. researchgate.netfrontiersin.org The isocyanide functional group, as present in this compound, is a cornerstone of some of the most versatile MCRs, including the Ugi and Passerini reactions. nih.govmdpi.com

The reactivity of the isocyanide component is central to the construction of diverse molecular scaffolds. In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. mdpi.com The reaction proceeds through the formation of an imine, which is then attacked by the nucleophilic isocyanide to form a highly reactive nitrilium intermediate. mdpi.com This intermediate is subsequently trapped by the carboxylate to yield the final product.

The true power of IMCRs lies in their potential for divergent reactivity, where slight modifications to the substrates or reaction conditions can lead to vastly different and complex molecular architectures. This is often achieved through tandem reactions, where the initial MCR product undergoes a subsequent intramolecular transformation.

Key Research Findings in Divergent MCRs:

Tandem Ugi/Diels-Alder Reactions: Researchers have designed tandem sequences where the product of an Ugi reaction is set up to undergo an intramolecular Diels-Alder cycloaddition. For example, using 3-(furan-2-yl)acrylaldehyde in a one-pot Ugi reaction followed by an intramolecular Diels-Alder vinylarene (IMDAV) reaction leads to the formation of complex furo[2,3-f]isoindole derivatives. researchgate.net This strategy allows for the construction of polycyclic systems with high efficiency.

Radical-Mediated MCRs: The reactivity of isocyanides can be diverted from traditional ionic pathways to radical-based transformations. For instance, visible-light-mediated reactions involving N-aryl isocyanides, bis(phenylthio)ditelluride, and diphenyl disulfide can initiate a dithiolative cyclization, affording indene (B144670) derivatives. nih.gov In a related process, using bis(o-aminophenyl) disulfide can lead to the synthesis of complex multicyclic compounds through a sequence of radical addition followed by ionic intramolecular cyclizations. nih.gov

This divergent reactivity allows chemists to leverage a single isocyanide building block, such as this compound, to access a wide array of structurally complex and diverse molecules, which is a significant advantage in fields like drug discovery. frontiersin.org

Sustainable and Green Chemical Synthesis Protocols

The principles of green chemistry are increasingly being integrated into synthetic design to minimize environmental impact. This involves the use of environmentally benign solvents, maximizing atom economy, and employing catalytic methods to enhance efficiency.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. This has led to the development of solvent-free reaction conditions and the use of water as a benign solvent.

Solvent-free synthesis often involves techniques like grinding solid reactants together, sometimes in the presence of a catalytic amount of a solid base like sodium hydroxide. ekb.eg This method has been successfully applied to produce chalcone (B49325) derivatives by grinding an N-arylphthalimide with various aromatic aldehydes. ekb.eg Another approach involves running reactions in a water suspension. cmu.edu For example, the epoxidation of chalcones with sodium hypochlorite (B82951) can be performed efficiently in water with the aid of a phase-transfer catalyst, yielding the product in quantitative yield. cmu.edu These methods reduce waste and simplify product purification.

Reaction TypeConditionsKey Advantage
Chalcone SynthesisGrinding solids with NaOHCompletely eliminates solvent usage
EpoxidationWater suspension with NaOClUses an environmentally benign solvent; high yield
Solid-State PhotocyclizationIrradiation of inclusion crystalsHigh enantioselectivity and efficiency without solution

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of waste in the form of unwanted byproducts.

Multicomponent reactions are inherently atom-economical. researchgate.netfrontiersin.org In an ideal MCR, all atoms from the three or more reactants are incorporated into the final product, leading to a theoretical atom economy of 100%. This stands in stark contrast to many classical named reactions, such as the Gabriel synthesis of amines, which has an atom economy often well below 50% due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts.

Catalysis is a pillar of green chemistry, as catalysts can dramatically increase reaction rates, improve yields, and enhance selectivity under milder conditions, all while being used in small amounts. mdpi.com In the context of isocyanide-based MCRs, various catalytic systems have been developed to improve their efficiency and expand their scope.

Lewis acids are particularly effective in catalyzing the Ugi reaction. mdpi.com They function by activating the aldehyde or ketone component, which facilitates the initial imine formation—often the rate-limiting step. mdpi.com This catalytic activation allows the reaction to proceed more rapidly and under milder conditions than the uncatalyzed counterpart.

Table of Catalysts in Isocyanide-Based MCRs

CatalystReactionRole of CatalystOutcome
Titanium(IV) chloride (TiCl₄)Ugi ReactionActivates the carbonyl group for imine formation. mdpi.comEffective for reactions involving less reactive α-amino acids. mdpi.com
Zinc chloride (ZnCl₂)Ugi ReactionLewis acid catalysis to accelerate the three-component condensation. mdpi.comEnables efficient synthesis of acetamide derivatives. mdpi.com
Rare Earth Metal TriflatesUgi ReactionAct as potent Lewis acids to catalyze the coupling. mdpi.comHigh efficiency and broad applicability. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 2 Isocyano N 3 Nitrophenyl Acetamide

Isocyanide Functional Group Reactivity

The isocyanide (or isonitrile) functional group is a unique moiety in organic chemistry, characterized by a terminal carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. This electronic structure allows it to behave as a "carbenoid" species, capable of reacting with both nucleophiles and electrophiles at its carbon terminus. nih.gov The reactivity of the isocyano group in 2-Isocyano-N-(3-nitrophenyl)acetamide is a focal point of its chemical behavior, dictating its participation in a wide array of transformations.

The isocyano carbon of this compound exhibits dual reactivity, enabling it to engage with both electron-rich and electron-deficient species.

Nucleophilic Activation: The terminal carbon of the isocyanide can be attacked by nucleophiles. This process is often the rate-limiting step in nucleophilic additions. mdpi.com The mechanism is typically associative, involving the initial attack of the nucleophile on the isocyano carbon, followed by proton transfer steps to yield the final product. mdpi.com The coordination of isocyanides to transition metals can alter the electronic distribution of the isocyano group, making reaction pathways accessible that are not possible otherwise. vu.nl

Electrophilic Activation: Conversely, the isocyano carbon can act as a nucleophile, attacking electrophilic centers. However, a more common mode of electrophilic activation involves the coordination of the isocyanide to a Lewis acid or a transition metal center. This coordination increases the electrophilicity of the isocyano carbon, making it more susceptible to attack by even weak nucleophiles. vu.nl For example, metal coordination enhances the carbene-like character of the isocyanide carbon, facilitating reactions such as insertions into metal-carbon bonds and subsequent transformations. vu.nlresearchgate.net Acid-catalyzed reactions also proceed via electrophilic activation, where protonation of the isocyano carbon generates a highly reactive nitrilium ion intermediate that is readily attacked by nucleophiles like water. researchgate.net

Activation ModeMechanismConsequence for this compound
Nucleophilic Direct attack of a nucleophile at the isocyano carbon. mdpi.comAllows for the formation of amidine-like structures and heterocycles.
Electrophilic Coordination to a metal center or protonation by an acid. vu.nlresearchgate.netIncreases the reactivity of the isocyano carbon towards nucleophilic attack, enabling a broader scope of reactions.

This table provides an interactive summary of the activation modes of the isocyano carbon.

The methylene (B1212753) protons (α-protons) located on the carbon adjacent to the isocyano group in this compound are acidic. This acidity is a crucial feature that significantly influences the compound's reactivity. The deprotonation of this α-carbon by a base generates a resonance-stabilized carbanion. sketchy.com

The stability of this conjugate base is enhanced by the electron-withdrawing nature of the adjacent isocyano group and the acetamide (B32628) carbonyl group. This increased acidity allows the α-carbon to act as a nucleophile in various carbon-carbon bond-forming reactions. sketchy.comlibretexts.org The formation of this nucleophilic center is a key step in reactions such as alkylations, acylations, and aldol-type condensations at the α-position. libretexts.org The pKa of α-protons in carbonyl compounds is significantly lowered by the presence of adjacent electron-withdrawing groups, a principle that applies directly to the isocyanoacetamide structure. libretexts.orgyoutube.com

Functional GroupApproximate pKa of α-ProtonInfluence on Acidity
Ketone~20Reference
Aldehyde~17More acidic due to less electron donation from alkyl group. youtube.com
Ester~25Less acidic due to resonance donation from the alkoxy group. youtube.com
β-Diketone~9Significantly more acidic due to resonance delocalization over two carbonyls. youtube.com
Isocyanoacetamide Not specified, but expected to be acidicThe isocyano and amide groups both contribute to stabilizing the conjugate base, enhancing acidity.

This interactive table compares the approximate pKa values of α-protons in various carbonyl-containing compounds, illustrating the electronic factors that influence acidity.

The isocyanide functional group is a valuable participant in cycloaddition reactions, serving as a one-carbon synthon. researchgate.net It is particularly known for its involvement in [4+1] cycloadditions, reacting with 1,3-dipoles or other four-atom systems to construct five-membered rings. nih.gov A notable example is the reaction between isocyanides and tetrazines. nih.gov

Furthermore, isocyanides can participate in [3+2] cycloaddition reactions, which are instrumental in synthesizing five-membered heterocyclic systems. uchicago.edumdpi.com These reactions typically involve the isocyanide reacting with a three-atom component (TAC), such as a nitrone, to form isoxazolidine (B1194047) rings or related structures. mdpi.comresearchgate.net The regioselectivity and stereoselectivity of these reactions are governed by the electronic properties of both the isocyanide and the dipole. mdpi.com The presence of the electron-withdrawing 3-nitrophenylacetamide moiety in this compound would be expected to influence the electronic nature of the isocyano group and thus its reactivity and selectivity in such cycloadditions.

Influence of the Nitrophenyl Substituent on Molecular Reactivity

The nitro group (NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov Its effect is twofold:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M or -R): The nitro group can delocalize electron density from the aromatic ring onto its oxygen atoms via resonance, particularly when positioned ortho or para to a reaction center.

In this compound, the nitro group is in the meta position relative to the acetamide substituent. From this position, its strong electron-withdrawing inductive effect (-I) is fully operative. However, the resonance effect (-M) does not extend to the acetamide linkage from the meta position. jcbsc.org

This net electron withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. jcbsc.org The reduced electron density on the ring also influences the adjacent amide linkage, potentially affecting the rotational barrier of the N-C(aryl) bond and the basicity of the amide nitrogen. The electron-withdrawing nature of the entire nitrophenyl group also contributes to the increased acidity of the α-carbon protons, as discussed in section 3.1.2. mdpi.com Studies on similar phenylacetamide derivatives have shown that electron-withdrawing groups like nitro moieties can enhance certain biological activities. nih.gov

When an aromatic ring undergoes further electrophilic substitution, the position of the incoming electrophile is directed by the substituents already present. The acetamide group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom that can be donated to the ring through resonance. jcbsc.org Conversely, the nitro group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. jcbsc.org

In this compound, these two groups exert competing influences.

The acetamide group directs incoming electrophiles to the C2, C4, and C6 positions.

The nitro group directs incoming electrophiles to the C5 position (meta to itself, but also considering the other positions are already substituted).

In cases of competing directing effects, the more strongly activating group typically governs the regiochemical outcome. However, since the nitro group is strongly deactivating, electrophilic substitution on this ring would be difficult. If a reaction were to occur, the most likely positions for substitution would be ortho to the activating acetamide group (C2 and C4) and para to it (C6), although steric hindrance from the acetamide group might disfavor the C2 position. The presence of the deactivating nitro group would significantly slow down the reaction rate compared to unsubstituted acetanilide. jcbsc.org

PositionDirected by Acetamide (-NHCOCH₃)Directed by Nitro (-NO₂)Predicted Outcome for Electrophilic Substitution
C2 Ortho (Activating)-Possible, but sterically hindered
C4 Ortho (Activating)-Favorable
C5 -Meta (Deactivating)Unfavorable
C6 Para (Activating)-Favorable

This interactive table summarizes the directing effects of the substituents on the aromatic ring of this compound for electrophilic aromatic substitution.

Intramolecular Cyclization and Rearrangement Pathways

While specific studies on the intramolecular reactions of this compound are not extensively documented, the inherent reactivity of its constituent functional groups suggests several plausible pathways for cyclization and rearrangement. These potential reactions are largely based on analogies with structurally similar compounds.

One of the primary reactive centers is the isocyano group, known for its ability to participate in various cyclization reactions. For instance, in related systems, isocyanides have been shown to react with proximate nucleophilic or electrophilic centers. In the case of this compound, the nitro group, particularly after a potential in-situ reduction to a nitroso or amino group, could serve as an internal reaction partner.

Furthermore, the amide linkage introduces the possibility of cyclization involving the amide nitrogen or oxygen. The acidity of the methylene protons adjacent to the isocyano group could also be exploited in base-mediated cyclizations.

A notable analogue can be found in the metal-free cyclization of ortho-nitroaryl ynamides, which proceed through a cascade reaction to form polycyclic pseudoindoxyls. vub.ac.benih.gov Although an ynamide is not identical to an isocyanoacetamide, the principle of the nitro group participating in a cyclization cascade with a proximate reactive group is relevant.

Another parallel can be drawn from the intramolecular cyclization of azido-isocyanides. In these systems, the isocyanide and azide (B81097) functionalities react intramolecularly to form complex nitrogenated heterocycles, highlighting the propensity of the isocyano group to engage in cyclization with nitrogen-containing functional groups. acs.orgnih.gov

Based on these precedents, a hypothetical intramolecular cyclization of this compound could be envisioned, potentially leading to the formation of various heterocyclic scaffolds. The specific outcome would likely be highly dependent on the reaction conditions, such as temperature, solvent, and the presence of acids or bases.

The following table summarizes potential intramolecular cyclization products based on analogous reactions:

Reacting GroupsPotential Product TypeConditions
Isocyano and reduced NitroBenzimidazole derivativeReductive conditions
Isocyano and aromatic ringIndole or quinoline (B57606) derivativeAcidic or thermal conditions
Amide and IsocyanoOxazole (B20620) or imidazole (B134444) derivativeBase-mediated

It is important to note that these are postulated pathways, and experimental verification would be necessary to confirm their viability.

Transition Metal-Catalyzed Transformations and Radical Processes

The presence of the isocyano and nitro-aromatic moieties makes this compound a candidate for a variety of transition metal-catalyzed transformations and radical-mediated reactions.

Transition Metal-Catalyzed Transformations:

Transition metals are known to catalyze the reductive cyclization of nitroaromatics. globethesis.com In the context of this compound, a transition metal catalyst could facilitate the reduction of the nitro group, followed by an intramolecular cyclization. For example, catalyst systems like [Cp(CO)₂M]₂ (where M = Fe or Ru) have been employed for the reductive cyclization of o-nitrostyrenes to indoles. globethesis.com A similar approach could potentially be applied to this compound to synthesize novel heterocyclic structures.

The isocyano group itself is a versatile ligand and reactant in transition metal catalysis. It can undergo insertion reactions and participate in coupling processes. A transition metal could coordinate to the isocyano group, activating it for subsequent intramolecular reactions.

Radical Processes:

Radical cyclization reactions offer a powerful tool for the synthesis of cyclic compounds. wikipedia.org For this compound, radical processes could be initiated at several positions. For instance, radical-induced denitration of N-(p-nitrophenyl)propiolamides has been shown to lead to dearomatization and the formation of spirocyclic compounds. rsc.orgresearchgate.net A similar radical ipso-cyclization could be envisioned for this compound.

Furthermore, the isocyano group is known to participate in radical cyclization reactions. Photoinduced radical cyclization of isocyanides with α-carbonyl bromides has been utilized to access 1,4-dibenzodiazepines. rsc.org This suggests that under appropriate radical conditions, the isocyano group in this compound could react with other parts of the molecule.

Radical three-component nitration and spiro-cyclization of unsaturated sulfonamides/amides have also been developed, demonstrating the utility of radical processes in constructing complex nitrogen-containing heterocycles. nih.gov

The following table outlines potential outcomes of transition metal-catalyzed and radical-induced reactions:

Reaction TypeReagents/ConditionsPotential Outcome
Transition Metal-Catalyzed Reductive Cyclization[Cp(CO)₂Fe]₂, COIndole or quinoline derivatives
Radical-Induced Denitrative CyclizationRadical initiatorSpirocyclic compounds
Photochemical Radical CyclizationLight, photosensitizerPolycyclic heterocyclic systems

These proposed pathways, drawn from analogous systems, underscore the rich and varied reactivity profile that this compound is likely to possess. Further experimental investigation is warranted to fully elucidate the chemical behavior of this intriguing molecule.

Derivatization and Scaffold Diversification Leveraging 2 Isocyano N 3 Nitrophenyl Acetamide

Access to Nitrogen-Containing Heterocycles

The unique reactivity of the isocyanide functionality, characterized by its ability to undergo both nucleophilic and electrophilic attack at the same carbon atom, is central to its utility in constructing heterocyclic systems. 2-Isocyano-N-(3-nitrophenyl)acetamide serves as a potent C1 synthon in various cycloaddition and multicomponent reactions, facilitating the efficient assembly of important nitrogen-containing heterocycles.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a new product that incorporates a substantial portion of all the starting materials. This compound is an ideal isocyanide component for such reactions.

The Passerini three-component reaction (P-3CR) is a cornerstone for the synthesis of α-acyloxy amides. In this reaction, this compound can react with a carboxylic acid and a carbonyl compound (aldehyde or ketone). The resulting α-acyloxy acetamide (B32628) adducts are versatile intermediates that can undergo subsequent acid-catalyzed cyclization and dehydration to yield highly substituted oxazole (B20620) rings. The diversity of the final oxazole product is directly controlled by the choice of the initial aldehyde and carboxylic acid, as illustrated in the table below.

Reactant 1 (Aldehyde)Reactant 2 (Carboxylic Acid)Resulting Oxazole Scaffold Derived from this compound
BenzaldehydeAcetic Acid2-methyl-5-(N-(3-nitrophenyl)acetamido)-4-phenyloxazole
FormaldehydeBenzoic Acid5-(N-(3-nitrophenyl)acetamido)-2-phenyloxazole
CyclohexanecarboxaldehydePropionic Acid2-ethyl-4-cyclohexyl-5-(N-(3-nitrophenyl)acetamido)oxazole

The Ugi four-component reaction (U-4CR) expands on this principle by incorporating an amine as the fourth component. The reaction of this compound with an aldehyde, an amine, and a carboxylic acid generates an α-acylamino-carboxamide. These Ugi adducts are valuable precursors for the synthesis of imidazolines . For instance, if a diamine like ethylenediamine (B42938) is used in a modified Ugi reaction, the resulting intermediate can undergo intramolecular cyclization to form a substituted imidazoline (B1206853) ring.

The application of this compound extends to the synthesis of heterocycles with a higher nitrogen content, such as triazoles and tetrazoles, which are of significant interest in medicinal chemistry.

Triazoles: While the direct cycloaddition of isocyanides with azides is not a primary route, isocyanide-based MCRs can generate precursors for triazole synthesis. For example, intermediates produced from Ugi or Passerini reactions can be functionalized with azide (B81097) groups and subsequently cyclized to form 1,2,3-triazole rings through click chemistry or other cyclization strategies.

Tetrazoles: The synthesis of 5-substituted 1H-tetrazoles can be efficiently achieved through the Ugi-azide reaction . This is a variation of the Ugi four-component reaction where the carboxylic acid is replaced by hydrazoic acid (HN₃) or a surrogate like sodium azide in the presence of an acid. The reaction between an aldehyde, an amine, this compound, and an azide source yields a tetrazole derivative in a single step. This method is highly valued for its efficiency and the ability to generate molecular diversity, as different aldehydes and amines can be employed to create a library of tetrazole-containing compounds. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, making this a strategically important transformation in drug discovery.

Reactant 1 (Aldehyde)Reactant 2 (Amine)Resulting Tetrazole Scaffold Derived from this compound
4-ChlorobenzaldehydeAniline (B41778)1-phenyl-5-((4-chlorophenyl)(N-(3-nitrophenyl)acetamido)methyl)-1H-tetrazole
IsobutyraldehydeBenzylamine1-benzyl-5-(isopropyl(N-(3-nitrophenyl)acetamido)methyl)-1H-tetrazole
Pyridine-4-carbaldehydeMethylamine1-methyl-5-((N-(3-nitrophenyl)acetamido)(pyridin-4-yl)methyl)-1H-tetrazole

The utility of this compound is not limited to the formation of simple five-membered heterocycles. The products derived from IMCRs are often highly functionalized and can serve as substrates for subsequent intramolecular reactions to create fused or annulated heterocyclic systems.

For instance, a product from a Ugi reaction can be designed to contain functional groups that facilitate a post-Ugi transformation. If one of the starting materials contains a reactive site, such as a hydroxyl or amino group appropriately positioned relative to the newly formed bonds, a spontaneous or catalyzed intramolecular cyclization can occur. This can lead to the formation of complex bicyclic or polycyclic systems, such as benzodiazepines, quinoxalinones, or other privileged structures in medicinal chemistry. The presence of the 3-nitrophenyl group on the acetamide scaffold also offers a reactive handle; reduction of the nitro group to an amine provides a nucleophile that can participate in subsequent cyclization reactions to form annulated systems.

Construction of Complex Organic Molecules

The products obtained from the derivatization of this compound are not merely final targets but are also crucial intermediates for the construction of more complex organic molecules. The multicomponent nature of the reactions ensures that the resulting products are rich in functional groups and possess multiple points for further diversification.

For example, an oxazole or tetrazole synthesized using this isocyanide retains the N-(3-nitrophenyl)acetamide side chain. This side chain can be further modified. The amide bond can be hydrolyzed, or the nitro group can be reduced to an amine. This new amino group can then be acylated, alkylated, or used as a directing group in aromatic substitution reactions, effectively serving as a linchpin for connecting different molecular fragments. This step-wise approach, beginning with a convergent multicomponent reaction followed by divergent modifications, is a powerful strategy for building complex molecular architectures from a common intermediate.

Development of Unique Structural Scaffolds for Organic and Medicinal Chemistry Research

The ability to rapidly generate libraries of diverse heterocyclic compounds makes this compound a valuable tool in the development of unique structural scaffolds for research, particularly in medicinal chemistry. Heterocyclic rings like oxazoles, triazoles, and especially tetrazoles are prevalent in many clinically used drugs.

The tetrazole ring, for example, is a recognized bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and bioavailability. The Ugi-azide reaction, using this compound, provides direct access to these valuable scaffolds.

The diversity generated by employing various aldehydes, amines, and carboxylic acids in IMCRs allows for the systematic exploration of the chemical space around a particular heterocyclic core. This is essential for structure-activity relationship (SAR) studies, where researchers aim to optimize the biological activity of a lead compound by making small, systematic changes to its structure. The scaffolds derived from this compound, featuring a combination of a central heterocycle and the substituted phenylacetamide moiety, represent novel chemical entities that can be screened for a wide range of biological activities, from antimicrobial to anticancer properties. The modularity of their synthesis allows for fine-tuning of steric and electronic properties to achieve desired therapeutic effects.

Computational and Theoretical Investigations of 2 Isocyano N 3 Nitrophenyl Acetamide

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for 2-Isocyano-N-(3-nitrophenyl)acetamide. This type of analysis is essential for predicting the compound's reactivity, including its susceptibility to nucleophilic or electrophilic attack, and for estimating its electronic properties.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Detailed Natural Bond Orbital (NBO) analysis to investigate the intermolecular and intramolecular interactions, such as hyperconjugative interactions and charge delocalization, within this compound has not been performed according to available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

No studies have presented Molecular Electrostatic Potential (MEP) maps for this compound. MEP mapping is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting the sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation through Advanced Computational Methods

Theoretical Predictions of Stereochemical Outcomes

Theoretical predictions of stereochemical outcomes for reactions involving this compound are crucial for understanding its reactivity and potential applications in asymmetric synthesis. While specific stereochemical studies on this exact molecule are not extensively documented in publicly available literature, the stereochemical outcomes can be predicted using established computational methodologies that have been successfully applied to similar acetamide (B32628) and isocyano compounds.

Density Functional Theory (DFT) calculations are a primary tool for predicting the transition state energies of different stereoisomeric pathways. By modeling the reaction mechanism, computational chemists can identify the lowest energy transition state, which corresponds to the most likely stereochemical outcome. For instance, in reactions where this compound might act as a nucleophile or an electrophile, DFT can be used to calculate the activation energies for the formation of R and S enantiomers or diastereomers. The predicted stereoselectivity is typically expressed as a ratio of the products, which can be correlated with the calculated energy differences between the competing transition states.

Key factors influencing the stereochemical outcome that can be modeled include the steric hindrance around the reactive centers, the electronic effects of the nitro and isocyano groups, and the potential for intramolecular hydrogen bonding to stabilize a particular transition state geometry. The choice of the DFT functional and basis set is critical for obtaining accurate predictions and is often benchmarked against experimental data for related systems.

Table 1: Illustrative Example of Theoretical Prediction of Diastereomeric Excess

Computational MethodBasis SetSolvent ModelCalculated ΔE (kcal/mol) (TS1 - TS2)Predicted Diastereomeric Ratio (d.r.)
B3LYP6-31G(d,p)PCM (Acetonitrile)1.591:9
M06-2Xdef2-TZVPSMD (DCM)2.196:4
ωB97X-Dcc-pVTZIEFPCM (Toluene)1.894:6

Note: This table is illustrative and does not represent actual calculated data for this compound but demonstrates the type of data generated in such a study.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound, which describes the relative energies of its different spatial arrangements, is fundamental to understanding its chemical behavior. This landscape can be extensively explored through computational methods.

Conformational Analysis:

Molecular Dynamics (MD) Simulations:

To investigate the dynamic behavior of this compound, molecular dynamics simulations are employed. These simulations model the movement of atoms over time, providing insights into the conformational flexibility and intermolecular interactions of the molecule in different environments (e.g., in a solvent or in a simulated biological system). MD simulations can reveal how the molecule transitions between different conformational states, the stability of these states, and the timescale of these motions. Such simulations are particularly valuable for understanding how the molecule might interact with a biological target, as both the ligand and the protein are flexible entities. nih.gov

Table 2: Example of Key Conformational Dihedral Angles and Relative Energies

ConformerDihedral Angle 1 (°) (O=C-N-Car)Dihedral Angle 2 (°) (C-N-Car-Car)Relative Energy (kcal/mol)
1 (Global Minimum)178.525.30.00
2-5.230.11.25
3175.4-155.82.89

Note: This table is a hypothetical representation of data from a conformational analysis of this compound.

Computational Spectroscopy for Structural Elucidation

Computational spectroscopy plays a pivotal role in the structural elucidation of novel compounds by providing a theoretical framework to interpret experimental spectra. For this compound, DFT calculations can be used to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies can be correlated with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include the isocyano (N≡C) stretch, the amide C=O stretch, the N-H stretch and bend, and the symmetric and asymmetric stretches of the nitro (NO₂) group. Comparing the computed spectrum with the experimental one can confirm the presence of these functional groups and provide insights into the molecular structure and bonding. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical chemical shifts can be compared to experimental data to aid in the assignment of signals to specific atoms in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging. The accuracy of the calculated shifts can be improved by considering solvent effects and by linear scaling of the calculated values based on a comparison with known standards.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. This can help in understanding the electronic structure of the molecule, including the nature of the molecular orbitals involved in the electronic transitions (e.g., π→π* or n→π* transitions). For this compound, the presence of the nitrophenyl and isocyano groups is expected to give rise to characteristic absorptions in the UV-Vis region.

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic DataExperimental ValueCalculated Value (Method)Assignment
IR (cm⁻¹) ~21502145 (B3LYP/6-31G)N≡C stretch
~16801675 (B3LYP/6-31G)C=O stretch (amide I)
~15301525 (B3LYP/6-31G)Asymmetric NO₂ stretch
¹H NMR (ppm) 8.1 (s)8.0 (GIAO/B3LYP)Aromatic H ortho to NO₂
7.5 (d)7.4 (GIAO/B3LYP)Aromatic H meta to NO₂
¹³C NMR (ppm) ~165164 (GIAO/B3LYP)C=O (amide)
~148147 (GIAO/B3LYP)C-NO₂
UV-Vis (nm) ~280275 (TD-DFT/B3LYP)π→π transition

Note: The values in this table are illustrative and not based on experimental or calculated data for this compound.

Advanced Applications and Future Research Directions

Utilization as a Versatile Synthetic Building Block in Multistep Syntheses

The true potential of 2-Isocyano-N-(3-nitrophenyl)acetamide lies in its application as a versatile building block, particularly in isocyanide-based multicomponent reactions (IMCRs). acs.org These reactions, such as the Ugi and Passerini reactions, are powerful tools in organic synthesis that allow for the construction of complex molecular architectures in a single, efficient step. acs.org The exceptional reactivity of the isocyanide functional group is central to the success and versatility of IMCRs. acs.org

In this context, this compound can serve as a key component in generating diverse chemical libraries. For instance, in an Ugi four-component reaction (U-4CR), it can react with an aldehyde, an amine, and a carboxylic acid to produce complex peptide-like structures. The products of such reactions inherently incorporate the N-(3-nitrophenyl)acetamide moiety, which can be further functionalized. Specifically, the nitro group can be reduced to an amine, providing a handle for subsequent chemical modifications, thereby expanding the structural diversity of the synthesized molecules.

Table 1: Hypothetical Ugi Four-Component Reaction (U-4CR) Inputs with this compound

Isocyanide ComponentPotential Aldehyde/KetonePotential AminePotential Carboxylic AcidResulting Scaffold Feature
This compoundFormaldehydeAmmoniaAcetic AcidCore α-aminoacyl-amide structure with a modifiable nitro group.
BenzaldehydeAniline (B41778)Benzoic AcidIncreased aromatic character and rigidity.
CyclohexanoneMethylamineFormic AcidIntroduction of aliphatic and spirocyclic centers.

Exploration of Novel Catalytic Systems for Transformations Involving this compound

Future research will likely focus on the development of novel catalytic systems to control the reactivity and selectivity of transformations involving this compound. The presence of multiple reactive sites—the isocyanide, the amide, and the nitro group—necessitates sophisticated catalytic methods to achieve selective modifications.

Key areas of exploration could include:

Chemoselective Catalysis: Designing catalysts, potentially based on transition metals like palladium, platinum, or iron, for the selective reduction of the nitro group to an amine without affecting the isocyanide functionality. This would yield 2-isocyano-N-(3-aminophenyl)acetamide, a valuable bifunctional building block for further synthesis.

Asymmetric Catalysis: In the context of multicomponent reactions, the use of chiral catalysts, such as chiral Lewis acids or Brønsted acids, could induce stereoselectivity, leading to the synthesis of enantiomerically enriched complex molecules. acs.org This is particularly important for applications in medicinal chemistry.

Catalytic Cyclization Reactions: Investigating novel metal- or organo-catalysts that can facilitate intramolecular cyclization reactions. For example, a catalyst could promote a reaction between the isocyanide carbon and a nucleophile generated elsewhere in a molecule derived from this compound, leading to the formation of novel heterocyclic systems.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The unique structure of this compound opens doors for interdisciplinary research.

In chemical biology , acetamide (B32628) derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.gov The N-(3-nitrophenyl)acetamide moiety can be used as a scaffold to generate large libraries of compounds via IMCRs. These libraries can then be screened for potential therapeutic agents. The nitroaromatic group itself is a known pharmacophore in certain classes of drugs and can be crucial for biological activity.

In material science , aromatic nitro compounds are important intermediates in the synthesis of dyes, polymers, and other functional materials. jcbsc.org The isocyanide group can participate in polymerization reactions or be used to anchor molecules to metal surfaces. Therefore, this compound could be explored as a monomer for the synthesis of novel polymers with unique electronic or optical properties, or as a precursor for functional materials and coatings.

Emerging Methodologies and Automation in Isocyanide Chemistry

The synthesis and handling of isocyanides, which are often volatile and possess strong, unpleasant odors, can be challenging. digitellinc.com Modern synthetic methodologies, particularly automation and continuous flow chemistry, offer solutions to these problems. researchgate.net

Continuous flow systems provide a safer and more efficient way to produce isocyanides. researchgate.net In such a system, the synthesis of this compound could be performed "on-demand," where the compound is generated from its formamide (B127407) precursor and immediately consumed in a subsequent reaction step within the same continuous flow setup. researchgate.net This "make-and-use" approach minimizes exposure and avoids the need to isolate the potentially unstable isocyanide intermediate.

Furthermore, the combination of multicomponent reactions with automated, nanoscale synthesis platforms allows for the rapid generation of thousands of distinct compounds for high-throughput screening. nih.gov Using dispensing technologies, nanomole-scale reactions can be set up in microtiter plates, enabling the efficient exploration of vast chemical spaces derived from building blocks like this compound. nih.gov This automated approach significantly accelerates the discovery process for new drugs and materials, while also reducing chemical waste. digitellinc.comnih.gov

Q & A

What are the critical parameters for synthesizing 2-Isocyano-N-(3-nitrophenyl)acetamide with high yield and purity?

Basic
The synthesis requires precise control of reaction conditions, including solvent selection (e.g., anhydrous DMF or THF), temperature (often maintained at 0–5°C during isocyanide introduction), and catalyst choice (e.g., palladium catalysts for coupling reactions). Purification via column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted nitroaromatic precursors. Reaction progress should be monitored using TLC or HPLC .

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy confirms functional groups (e.g., isocyano C≡N stretch at ~2150 cm⁻¹). X-ray crystallography provides definitive structural elucidation if single crystals are obtainable .

How can researchers resolve discrepancies between experimental and computational spectral data for this compound?

Advanced
Cross-validate results using multiple techniques: compare experimental NMR chemical shifts with Density Functional Theory (DFT)-predicted values. Re-examine sample purity (e.g., via HPLC) and solvent effects. If HRMS and theoretical mass differ, reassess isotopic patterns or potential adducts. Collaborative use of 2D NMR (e.g., COSY, HSQC) can clarify ambiguous assignments .

What strategies optimize the compound’s stability during storage and handling?

Basic
Store under inert atmosphere (argon or nitrogen) at −20°C to prevent hydrolysis of the isocyano group. Use amber vials to avoid photodegradation. Conduct stability studies under varying pH, temperature, and humidity to identify degradation pathways. Lyophilization may enhance shelf life for long-term storage .

How can temperature-dependent properties of this compound be systematically analyzed?

Advanced
Employ Differential Scanning Calorimetry (DSC) to study phase transitions and thermal stability. Variable-temperature NMR monitors conformational changes in solution. Thermogravimetric Analysis (TGA) quantifies decomposition thresholds. For kinetic studies, use Arrhenius plots to model degradation rates across temperatures .

What computational tools predict the compound’s interactions with biological targets?

Advanced
Molecular docking (AutoDock, Schrödinger) models binding affinities to receptors like kinases or GPCRs. Quantitative Structure-Activity Relationship (QSAR) analysis correlates structural features (e.g., nitro group positioning) with bioactivity. Molecular Dynamics (MD) simulations assess binding stability under physiological conditions .

How do solvent polarity and reaction time influence the compound’s reactivity in multicomponent reactions?

Advanced
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, accelerating isocyanide-based couplings. Kinetic studies using in situ IR or UV-Vis spectroscopy track reaction progress. Optimize time to balance yield and byproduct formation—prolonged reactions risk isocyano group decomposition .

What analytical approaches validate the compound’s purity in complex mixtures?

Advanced
Combine HPLC with diode-array detection (DAD) to resolve co-eluting impurities. Mass-directed purification ensures target isolation. For trace contaminants, use LC-MS/MS with Multiple Reaction Monitoring (MRM). Quantify impurities via calibration curves against certified reference standards .

How can researchers address low yields in the final step of multistep syntheses?

Advanced
Re-optimize coupling conditions (e.g., peptide coupling reagents like HATU for amide formation). Introduce protecting groups (e.g., Boc for amines) to prevent side reactions. Use Design of Experiments (DoE) to statistically identify critical factors (e.g., molar ratios, catalysts) .

What mechanistic insights explain the compound’s potential biological activity?

Advanced
Hypothesize interactions via hydrogen bonding (acetamide carbonyl) and π-π stacking (nitrophenyl group). Validate through competitive binding assays (e.g., fluorescence polarization) and site-directed mutagenesis of target proteins. SAR studies can modify the isocyano group to enhance selectivity .

Notes

  • Avoid commercial databases (e.g., BenchChem, ChemWhat) as per guidelines.
  • Advanced questions emphasize experimental design, data validation, and mechanistic analysis.
  • Basic questions focus on foundational techniques and stability considerations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.